2-(4-chlorophenyl)-4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]morpholine
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Overview
Description
2-(4-chlorophenyl)-4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological properties. This compound belongs to the class of morpholine derivatives, which are known for their diverse biological activities. In
Mechanism of Action
The exact mechanism of action of 2-(4-chlorophenyl)-4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]morpholine is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting specific enzymes and signaling pathways involved in cancer cell proliferation and neurodegeneration. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes. It also inhibits the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis.
Biochemical and Physiological Effects
In addition to its pharmacological properties, this compound has been shown to have several biochemical and physiological effects. It has been reported to modulate the expression of various genes involved in cancer cell proliferation, angiogenesis, and inflammation. Moreover, it has been shown to reduce oxidative stress and neuroinflammation in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(4-chlorophenyl)-4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]morpholine is its high potency against cancer cells and neurodegenerative diseases. It also exhibits low toxicity in animal models, making it a promising candidate for further development as a therapeutic agent. However, the compound has some limitations for lab experiments. It is relatively expensive to synthesize, and its solubility in aqueous solutions is limited, which can make it challenging to administer in vivo.
Future Directions
There are several future directions for research on 2-(4-chlorophenyl)-4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]morpholine. One area of interest is the optimization of its pharmacokinetic properties, such as its solubility and bioavailability, to improve its efficacy as a therapeutic agent. Another direction is the investigation of its potential as a chemopreventive agent, which could help prevent the development of cancer in high-risk individuals. Moreover, the compound could be tested in combination with other drugs to enhance its therapeutic effects. Finally, more research is needed to elucidate its exact mechanism of action and identify its molecular targets.
Conclusion
In conclusion, this compound is a promising chemical compound with potential pharmacological properties. Its synthesis method is relatively simple, and it has shown significant activity against cancer cells and neurodegenerative diseases. The compound has several advantages for lab experiments, including its high potency and low toxicity. However, it also has some limitations, such as its limited solubility. Future research should focus on optimizing its pharmacokinetic properties, investigating its potential as a chemopreventive agent, and identifying its molecular targets.
Synthesis Methods
The synthesis of 2-(4-chlorophenyl)-4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]morpholine involves the reaction of 4-chlorophenyl isocyanate with 3-(4-chloro-1H-pyrazol-1-yl)propanoic acid in the presence of morpholine. The reaction proceeds under mild conditions, and the yield of the product is high. The purity of the compound can be increased by recrystallization.
Scientific Research Applications
2-(4-chlorophenyl)-4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]morpholine has been extensively studied for its potential pharmacological properties. It has been reported to exhibit significant activity against various types of cancer, including breast cancer, lung cancer, and prostate cancer. Moreover, it has shown promising results in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. The compound has also been investigated for its anti-inflammatory and analgesic effects.
properties
IUPAC Name |
1-[2-(4-chlorophenyl)morpholin-4-yl]-3-(4-chloropyrazol-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N3O2/c17-13-3-1-12(2-4-13)15-11-20(7-8-23-15)16(22)5-6-21-10-14(18)9-19-21/h1-4,9-10,15H,5-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPYBXVUUJHDOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCN2C=C(C=N2)Cl)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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